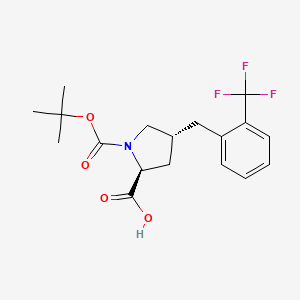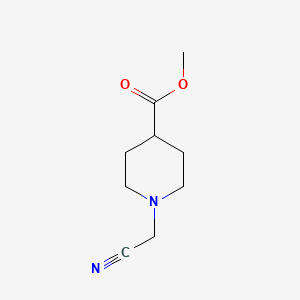
Methyl 1-(cyanomethyl)piperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 1-(cyanomethyl)piperidine-4-carboxylate” is a chemical compound with the CAS Number: 320424-43-9 . It has a molecular weight of 182.22 and its molecular formula is C9H14N2O2 . The compound is a solid in physical form .
Molecular Structure Analysis
The InChI code for “Methyl 1-(cyanomethyl)piperidine-4-carboxylate” is 1S/C9H14N2O2/c1-13-9(12)8-2-5-11(6-3-8)7-4-10/h8H,2-3,5-7H2,1H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 1-(cyanomethyl)piperidine-4-carboxylate” is a solid . It has a melting point range of 48 - 50°C . .Applications De Recherche Scientifique
Synthesis of Antitubercular Agents
“Methyl 1-(cyanomethyl)piperidine-4-carboxylate” is used as a reactant for the synthesis of antitubercular agents . These agents are used in the treatment of tuberculosis, a serious infectious disease caused by Mycobacterium tuberculosis.
Aminopyrazine Inhibitors
This compound is also used in the synthesis of aminopyrazine inhibitors . Aminopyrazines are a class of compounds that have shown potential in inhibiting certain biological processes, which can be useful in the development of new drugs.
Protein Kinase D Inhibitors
“Methyl 1-(cyanomethyl)piperidine-4-carboxylate” is used in the synthesis of orally available naphthyridine protein kinase D inhibitors . Protein kinase D plays a crucial role in several biological processes, including cell proliferation and survival, and its inhibitors can be used in the treatment of various diseases, including cancer.
Asymmetric Hydrogenation Catalyst
This compound is used in the synthesis of a scalable catalyst for asymmetric hydrogenation of sterically demanding aryl enamides . Asymmetric hydrogenation is a key process in the production of chiral molecules, which are important in the pharmaceutical industry.
Synthesis of Piperidine Derivatives
“Methyl 1-(cyanomethyl)piperidine-4-carboxylate” is a piperidine derivative . Piperidine and its derivatives are widely used in the synthesis of pharmaceuticals and fine chemicals.
Research and Development
Due to its unique chemical structure, “Methyl 1-(cyanomethyl)piperidine-4-carboxylate” is often used in research and development for the synthesis of new compounds . Its applications in this field are vast and continue to expand as new research is conducted.
Safety And Hazards
Propriétés
IUPAC Name |
methyl 1-(cyanomethyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-13-9(12)8-2-5-11(6-3-8)7-4-10/h8H,2-3,5-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIRRZUDAWVZCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201250199 |
Source


|
| Record name | Methyl 1-(cyanomethyl)-4-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201250199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(cyanomethyl)piperidine-4-carboxylate | |
CAS RN |
320424-43-9 |
Source


|
| Record name | Methyl 1-(cyanomethyl)-4-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=320424-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-(cyanomethyl)-4-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201250199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(Hydroxymethyl)phenoxy]benzenecarbonitrile](/img/structure/B1302995.png)
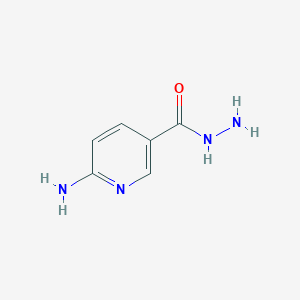
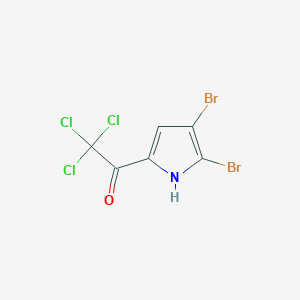
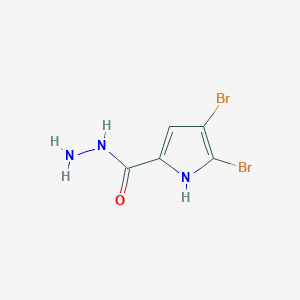
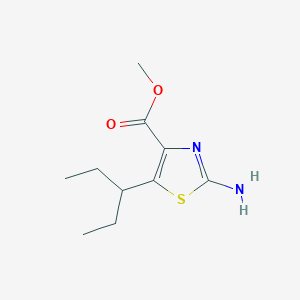
![4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde](/img/structure/B1303001.png)



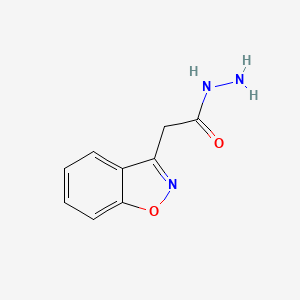
![2-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B1303016.png)


